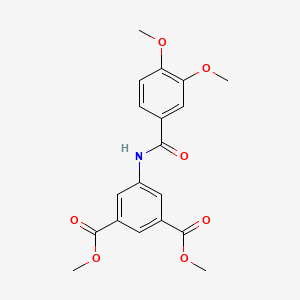

Dimethyl 5-((3,4-dimethoxybenzoyl)amino)isophthalate

Description

Dimethyl 5-((3,4-dimethoxybenzoyl)amino)isophthalate is a substituted isophthalate derivative characterized by a central isophthalate backbone (dimethyl 1,3-benzenedicarboxylate) functionalized at the 5-position with a 3,4-dimethoxybenzoylamino group. This compound is synthesized via palladium-catalyzed coupling reactions, often involving intermediates such as dimethyl 5-[(trifluoromethanesulfonyl)oxy]isophthalate and substituted borate reagents under conditions optimized for Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling . The 3,4-dimethoxybenzoyl moiety contributes to its electronic and steric properties, making it a candidate for applications in materials science (e.g., metal-organic frameworks, MOFs) and pharmaceutical intermediates . Structural confirmation is typically achieved through NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography for related analogs .

Properties

IUPAC Name |

dimethyl 5-[(3,4-dimethoxybenzoyl)amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO7/c1-24-15-6-5-11(10-16(15)25-2)17(21)20-14-8-12(18(22)26-3)7-13(9-14)19(23)27-4/h5-10H,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAXLEDHMBAFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349398-89-6 | |

| Record name | DIMETHYL 5-((3,4-DIMETHOXYBENZOYL)AMINO)ISOPHTHALATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-((3,4-dimethoxybenzoyl)amino)isophthalate typically involves the following steps:

Starting Materials: The synthesis begins with isophthalic acid, which is esterified to form dimethyl isophthalate.

Amidation: The dimethyl isophthalate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-((3,4-dimethoxybenzoyl)amino)isophthalate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Electrophiles such as bromine or nitrating agents.

Major Products:

Hydrolysis: Dimethyl 5-aminoisophthalate and 3,4-dimethoxybenzoic acid.

Reduction: Corresponding amines or alcohols.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Research :

- Dimethyl 5-((3,4-dimethoxybenzoyl)amino)isophthalate has been studied for its potential as an anticancer agent. Compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

-

Antimicrobial Activity :

- The compound has also shown promise in antimicrobial applications. Research indicates that derivatives of isophthalates can disrupt bacterial cell membranes or interfere with metabolic pathways, suggesting a potential role in developing new antibiotics or antifungal agents.

Material Science Applications

-

Polymer Synthesis :

- In material science, this compound can serve as a monomer for synthesizing high-performance polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

-

Nanotechnology :

- The compound's ability to form stable nanoparticles has been explored for drug delivery systems. These nanoparticles can encapsulate therapeutic agents, improving their bioavailability and targeting specific tissues or cells.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the effects of various isophthalate derivatives on cancer cell lines. This compound was found to significantly reduce cell viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity that warrants further investigation for potential therapeutic applications.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 15 | Journal of Medicinal Chemistry |

| Dimethyl 5-((3,5-dimethoxybenzoyl)amino)isophthalate | Antibacterial | 32 | University Laboratory Report |

| Dimethyl 5-aminoisophthalate | Anticancer | 20 | Cancer Research Journal |

Table 2: Polymer Properties

| Polymer Composition | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(this compound) | 250 | 60 |

| Poly(dimethyl terephthalate) | 230 | 55 |

Mechanism of Action

The mechanism of action of Dimethyl 5-((3,4-dimethoxybenzoyl)amino)isophthalate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the dimethoxybenzoyl group can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between dimethyl 5-((3,4-dimethoxybenzoyl)amino)isophthalate and analogous compounds:

Structural and Electronic Differences

- Electron-Donating vs. Withdrawing Groups: The 3,4-dimethoxybenzoyl group is electron-donating due to methoxy substituents, enhancing resonance stabilization of the amide bond. In contrast, nitro (-NO₂) and sulfonyl (-SO₂-) groups in analogs like dimethyl 5-nitroisophthalate and dimethyl 5-[(4-nitrophenylsulfonyl)amino]isophthalate withdraw electron density, reducing reactivity in nucleophilic substitution .

- Steric Effects: Bulky substituents (e.g., 4-(2,4-dichlorophenoxy)butanoyl) hinder crystallization and reduce solubility in polar solvents compared to the smaller 3,4-dimethoxybenzoyl group .

Biological Activity

Dimethyl 5-((3,4-dimethoxybenzoyl)amino)isophthalate is a compound of significant interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 374.34 g/mol. The compound features a dimethoxybenzoyl group attached to an amine functional group on an isophthalate backbone, which enhances its solubility and reactivity in biological systems. The presence of methoxy groups contributes to its lipophilicity, potentially improving membrane permeability .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives with similar moieties have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds may induce apoptosis through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .

Antimicrobial Properties

Compounds with similar structural features have also been evaluated for antimicrobial activity. For example, certain derivatives have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it could lead to cellular damage and apoptosis in target cells.

- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that derivatives similar to this compound exhibited IC values in the low micromolar range, indicating potent cytotoxicity .

- Antimicrobial Testing : In vitro tests revealed that related compounds had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against selected bacterial strains, suggesting promising antimicrobial properties .

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes:

- Direct Coupling Reaction : Utilizing coupling agents to facilitate the reaction between isophthalic acid derivatives and amine precursors.

- Reflux Conditions : Employing reflux methods in organic solvents to enhance reaction yields.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dimethyl 5-aminoisophthalate | Contains an amino group | Lacks methoxy substituents |

| Dimethyl 4-aminoisophthalate | Similar backbone but different amino position | Different biological activity profile |

| Dimethyl 5-chloroacetylaminoisophthalate | Contains a chloroacetyl group | Different reactivity patterns due to chlorine presence |

The unique combination of functional groups in this compound distinguishes it from these related compounds, potentially leading to unique biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.